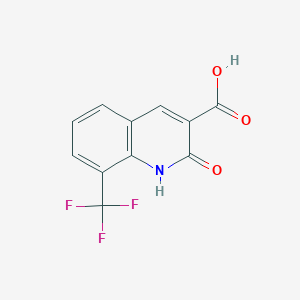
tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate, also known as t-BOC, is a synthetic organic compound with a variety of applications in scientific research. It is a cyclic, four-membered ring structure that contains a tert-butyl group and a piperazine group. The compound is an important building block in organic synthesis, as it serves as an intermediate in the synthesis of many compounds with different functional groups. It is also used in the synthesis of peptides and peptidomimetics, and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
T-BOC is an important building block in organic synthesis and serves as an intermediate in the synthesis of many compounds with different functional groups. The piperazine group of tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a strong nucleophile and can react with a variety of electrophiles. This enables the synthesis of compounds with different functional groups. The tert-butyl group of this compound is a strong electrophile and can react with nucleophiles such as amines and carboxylic acids. This enables the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects
T-BOC has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer activities. It has also been found to have anti-viral activity, and has been used in the treatment of HIV/AIDS. In addition, this compound has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate in lab experiments include its low cost, its availability, and its ease of use. Its low cost and availability make it an ideal starting material for the synthesis of a variety of compounds. Its ease of use makes it a useful tool for organic synthesis. However, there are some limitations to using this compound in lab experiments. It is not very stable and can be easily hydrolyzed in the presence of water or other polar solvents. In addition, this compound can react with other functional groups, so it is important to take precautions when using it.
Orientations Futures
There are many potential future directions for the use of tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate in scientific research. It can be used in the synthesis of peptides, peptidomimetics, and other small molecules. It can also be used in the synthesis of catalysts, pharmaceuticals, and other organic compounds. In addition, this compound can be used as a protecting group in the synthesis of peptides and peptidomimetics. It can also be used in the synthesis of peptide-based drugs and in the preparation of peptide-based vaccines. Finally, this compound can be used in the development of novel therapeutic agents, such as anti-cancer drugs and anti-inflammatory drugs.
Méthodes De Synthèse
T-BOC is synthesized by the reaction of tert-butyl alcohol with piperazine in the presence of a catalytic amount of hydrochloric acid. The reaction proceeds in two steps. In the first step, the tert-butyl alcohol is protonated, forming a tert-butyl cation which then reacts with the piperazine to form the desired product. The reaction is carried out in an aqueous solution at room temperature for 30 minutes. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by filtration.
Applications De Recherche Scientifique
T-BOC is widely used in scientific research as a starting material for the synthesis of a variety of compounds. It is used in the synthesis of peptides, peptidomimetics, and other small molecules. It is also used in the synthesis of catalysts, pharmaceuticals, and other organic compounds. In addition, tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is used as a protecting group in the synthesis of peptides and peptidomimetics. It is also used in the synthesis of peptide-based drugs and in the preparation of peptide-based vaccines.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate involves the reaction of tert-butyl cyclobutane-1-carboxylate with piperazine in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl cyclobutane-1-carboxylate", "piperazine", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl cyclobutane-1-carboxylate and piperazine in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 5: Purify the product using suitable techniques such as column chromatography or recrystallization." ] } | |
| 2728710-01-6 | |
Formule moléculaire |
C13H24N2O2 |
Poids moléculaire |
240.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



